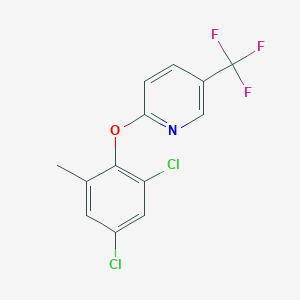
N'-(4-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as MBH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MBH is a heterocyclic compound that contains a benzodioxine ring system, which is a common structural motif found in many biologically active compounds.
作用机制
The mechanism of action of MBH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cell growth and proliferation. MBH has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of various kinases, including protein kinase C and cyclin-dependent kinase 2.
Biochemical and Physiological Effects:
MBH has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. It has also been shown to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the main advantages of MBH is its relatively simple synthesis method and high yield. It is also a versatile compound that can be used in various applications, including medicinal chemistry, material science, and analytical chemistry. However, one of the limitations of MBH is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research and development of MBH. One of the main areas of focus is the development of MBH-based drugs for the treatment of various diseases, including cancer, bacterial and fungal infections, and viral infections. Another area of focus is the development of MBH-based materials for various applications, including organic electronic devices and sensors. Finally, there is a need for further studies to elucidate the mechanism of action of MBH and its potential toxicity, which may help to optimize its use in various applications.
合成方法
The synthesis of MBH involves the condensation of 4-methylbenzaldehyde with 2,3-dihydro-1,4-benzodioxin-2-carbohydrazide in the presence of acetic acid and ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield MBH. The synthesis of MBH is relatively simple and can be carried out in a one-pot reaction with high yield.
科学研究应用
MBH has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MBH has been shown to exhibit potent antitumor, antibacterial, antifungal, and antiviral activities. It has also been investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions and other drugs.
In material science, MBH has been used as a building block for the synthesis of various functional materials, including fluorescent probes, sensors, and catalysts. It has also been investigated for its potential use in the development of organic electronic devices, such as organic light-emitting diodes and photovoltaic cells.
In analytical chemistry, MBH has been used as a chelating agent for the determination of metal ions in various samples. It has also been used as a derivatizing agent for the analysis of amino acids and other organic compounds.
属性
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-8-13(9-7-12)10-18-19-17(20)16-11-21-14-4-2-3-5-15(14)22-16/h2-10,16H,11H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYBOHZHQUPBKZ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)



![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)

![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)
![1-[(4-methoxy-1-naphthyl)methyl]piperidine](/img/structure/B5741869.png)

![1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5741882.png)
![4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5741884.png)

![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5741913.png)